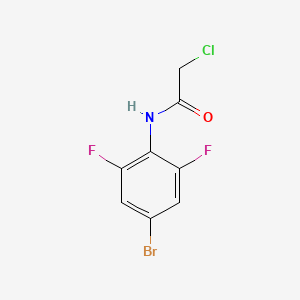

7-氟-3-(四氢-2H-吡喃-4-基)-1H-吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 7-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole is a fluorinated indole derivative with potential relevance in chemical research due to its unique structure. While the provided papers do not directly discuss this compound, they offer insights into the behavior of similar fluorinated indoles and related structures, which can be extrapolated to hypothesize about the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of fluorinated indole derivatives is a topic of interest due to their potential applications. Paper outlines synthetic routes for 6-fluoro-7-substituted indole derivatives, which are closely related to the target compound. The methods involve key intermediates such as 2-bromo-3-fluoroaniline and exploit ortho metalation techniques and nucleophilic substitution to construct the indole nucleus with various functional groups. These synthetic strategies could potentially be adapted for the synthesis of 7-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole by altering the substitution pattern and employing similar intermediates and reactions.

Molecular Structure Analysis

The molecular structure of fluorinated indoles is crucial for their physical, chemical, and biological properties. Although the exact structure of 7-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole is not discussed, paper provides a detailed analysis of a structurally related compound using both experimental and theoretical methods, including HF and DFT calculations. The study of vibrational frequencies, molecular orbitals, and electrostatic potential maps in such compounds can reveal the influence of the fluorine atom on the electronic distribution and the overall stability of the molecule. These techniques could be applied to the target compound to predict its behavior and interactions.

Chemical Reactions Analysis

Fluorinated indoles are known to exhibit unique reactivity due to the presence of the electronegative fluorine atom. Paper discusses the photophysical properties of 7-(pyridyl)indoles and how they are affected by solvent interactions and intramolecular hydrogen bonding. The presence of a fluorine atom in the 7-position, as in the target compound, could similarly influence its reactivity, particularly in photochemical reactions and interactions with other molecules. The quenching behavior observed in different solvents for the pyridyl indoles might also be relevant for understanding the reactivity of 7-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole in various environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 7-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole can be inferred from studies on similar molecules. The fluorine atom's impact on the acidity, basicity, and overall polarity of the molecule is significant, as seen in paper , where the photophysical properties are heavily influenced by the solvent. The presence of the tetrahydropyran ring in the target compound would also contribute to its physical properties, such as solubility and boiling point, and could affect its chemical reactivity, particularly in terms of steric hindrance and electronic effects.

科学研究应用

合成和表征吲哚

吲哚,包括在结构上相关的7-氟-3-(四氢-2H-吡喃-4-基)-1H-吲哚,在有机化学领域中发挥着关键作用,因为它们存在于各种生物活性化合物中。发展新的吲哚合成方法一直是一个重要的研究领域,旨在提高这些过程的效率和选择性。一篇关于吲哚合成的综述将所有已知方法分类为一个连贯的框架,这对于推进合成复杂吲哚以用于各种科学应用至关重要。这种分类有助于理解吲哚构建的战略方法,突出了这些方法在为制药、材料科学和化学生物学中研究和开发具有特定功能的吲哚方面的重要性 (Taber & Tirunahari, 2011)。

在组合化学中的应用

7-氟-3-(四氢-2H-吡喃-4-基)-1H-吲哚及其衍生物在组合化学中的应用,特别是在吲哚类生物碱的合成中已经得到探索。这些化合物以其多样的生物性质而闻名。立体选择性的Pictet-Spengler反应,是有机合成中的一个重要方法,用于制备多取代的四氢-β-咔啉骨架,这是许多吲哚类生物碱中常见的结构基元。这篇综述突出了这些骨架在药物发现和为构建这些复杂结构开发新的合成方法中的重要性 (Rao, Maiti, & Chanda, 2017)。

吲哚官能化的Umpolung策略

Umpolung概念,或称极性反转,为吲哚的官能化提供了一种独特的方法,例如在C2位置对7-氟-3-(四氢-2H-吡喃-4-基)-1H-吲哚进行官能化。这种策略使吲哚核心能够作为亲电试剂而不是典型的亲核试剂,有助于合成C2官能化的吲哚。这种方法为创造具有在合成和制药化学中具有重要潜力的吲哚衍生物开辟了新的途径,突显了吲哚在化学合成中的多功能性和重要性 (Deka, Deb, & Baruah, 2020)。

属性

IUPAC Name |

7-fluoro-3-(oxan-4-yl)-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO/c14-12-3-1-2-10-11(8-15-13(10)12)9-4-6-16-7-5-9/h1-3,8-9,15H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWMQXNYVUCCOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CNC3=C2C=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(2-phenoxyethyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone](/img/structure/B2503764.png)

![ethyl [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2503768.png)

![2-(4-Ethoxybenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2503769.png)

![ethyl 3-carbamoyl-2-(2-(phenylthio)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2503770.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-ethoxybenzoate](/img/structure/B2503772.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2503784.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2503785.png)

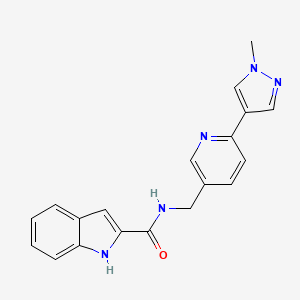

![1-(2,5-dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2503786.png)